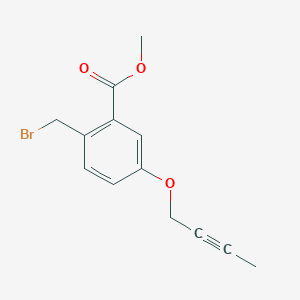
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromomethyl group and a but-2-ynoxy group attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often require the use of solvents like chloroform and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate involves its ability to participate in various chemical reactions. The bromomethyl group is highly reactive, making it a useful intermediate in organic synthesis. The compound can interact with molecular targets through substitution and coupling reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromomethyl)acrylate: Similar in structure but with an acrylate group instead of a benzoate.
Methyl 5-bromo-2-methylbenzoate: Similar but lacks the but-2-ynoxy group.
Uniqueness
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate is unique due to the presence of both a bromomethyl and a but-2-ynoxy group. This combination of functional groups makes it particularly versatile in organic synthesis, allowing for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C13H13BrO3 |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate |
InChI |
InChI=1S/C13H13BrO3/c1-3-4-7-17-11-6-5-10(9-14)12(8-11)13(15)16-2/h5-6,8H,7,9H2,1-2H3 |
InChI Key |
BQQVFRDNKSOHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC(=C(C=C1)CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















